tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, also known as TBFHP, is an important organic compound that has a wide range of applications in various scientific fields. TBFHP is a derivative of piperazine and is an intermediate in the synthesis of other compounds. It is a versatile compound that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBFHP can be used as a starting material for the synthesis of various organic compounds, and it has been used in the synthesis of a variety of pharmaceuticals and agrochemicals.
Scientific Research Applications
Role in Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmacologically active molecules. For instance, its utilization in the synthesis of vandetanib, a therapeutic agent, highlights its importance in creating compounds with commercial and therapeutic value. The process involves several steps including substitution, deprotection, and cyclization, showcasing the compound's versatility in drug manufacturing (W. Mi, 2015).
Contribution to Medicinal Chemistry
Further research points to the structural significance of piperazine derivatives, including tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, in developing ligands for D2-like receptors. These compounds, due to their arylalkyl substituents, have been observed to enhance the potency and selectivity of binding affinities at these receptors, indicating potential applications in treating psychiatric disorders (D. Sikazwe et al., 2009).
Applications in N-Heterocycle Synthesis
The compound also finds use in the synthesis of N-heterocycles via sulfinimines, demonstrating its utility in creating a broad range of structurally diverse molecules such as piperidines, pyrrolidines, and azetidines. These molecules are crucial in the development of natural products and drugs, further emphasizing the compound's role in advancing synthetic organic chemistry (R. Philip et al., 2020).
Environmental and Toxicological Studies
While the focus is on scientific research applications unrelated to drug use, dosage, or side effects, it's noteworthy that compounds like this compound play a significant role in environmental and toxicological studies. Research on synthetic phenolic antioxidants, for instance, explores the environmental occurrence, human exposure, and toxicity of related compounds, providing insights into their effects beyond pharmaceutical applications (Runzeng Liu & S. Mabury, 2020).
Properties
IUPAC Name |
tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFXWYAABUPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634611 | |
Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343306-50-3 | |
Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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